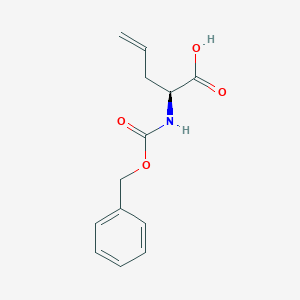

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZDWGCGXHLEW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472393 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78553-51-2 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in peptide synthesis and the design of enzyme inhibitors.

Chemical Properties

This compound, also known as N-Cbz-L-allylglycine, is a synthetic amino acid derivative. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the allyl group on the side chain makes it a versatile intermediate for the synthesis of complex peptides and peptidomimetics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| CAS Number | 78553-51-2 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 63.5-64.5 °C | |

| Boiling Point | 445.0 ± 45.0 °C (Predicted) | |

| Purity | ≥98% | [1] |

| Storage | 2-8 °C |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of (S)-2-aminopent-4-enoic acid (L-allylglycine) with benzyl chloroformate.

Synthesis Protocol: N-Cbz Protection of L-Allylglycine

This protocol is based on the general Schotten-Baumann reaction conditions for the N-protection of amino acids.

Materials:

-

L-Allylglycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane (or a similar inert solvent)

-

Water

-

Diethyl ether (or Ethyl acetate)

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-allylglycine in an aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add benzyl chloroformate (1.1 to 1.5 equivalents) to the cooled solution. Vigorous stirring is essential to ensure proper mixing.

-

Maintain the reaction mixture at 0-5 °C and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate out of the solution.

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying N-Cbz protected amino acids.[2][3]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates and chamber

-

Appropriate visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Adsorb the dissolved crude product onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient could be 10% ethyl acetate in hexane, gradually increasing the polarity.

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

~7.35-7.30 (m, 5H): Aromatic protons of the benzyl group.

-

~5.80-5.70 (m, 1H): Vinyl proton (-CH=CH₂).

-

~5.20-5.10 (m, 2H): Terminal vinyl protons (=CH₂).

-

~5.15 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).

-

~5.30 (d, 1H): NH proton of the carbamate.

-

~4.40 (m, 1H): α-proton (-CH(NH)-).

-

~2.60-2.50 (m, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

-

~10-12 (br s, 1H): Carboxylic acid proton (-COOH).

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

~175-173: Carboxylic acid carbonyl carbon.

-

~156: Carbamate carbonyl carbon.

-

~136: Quaternary aromatic carbon of the benzyl group.

-

~132-133: Vinyl carbon (-CH=).

-

~128.5, ~128.0, ~127.8: Aromatic carbons of the benzyl group.

-

~118-119: Terminal vinyl carbon (=CH₂).

-

~67: Methylene carbon of the benzyloxy group.

-

~53-54: α-carbon.

-

~37-38: Methylene carbon adjacent to the double bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic FTIR Peaks (cm⁻¹):

-

~3300: N-H stretching of the carbamate.

-

~3000-2800: C-H stretching (aliphatic and aromatic).

-

~1720-1700: C=O stretching of the carboxylic acid.

-

~1690-1650: C=O stretching of the carbamate (Amide I band).

-

~1540-1520: N-H bending of the carbamate (Amide II band).

-

~1640: C=C stretching of the alkene.

-

~1250-1230: C-O stretching of the carbamate.

Applications in Drug Development

This compound serves as a valuable unnatural amino acid for incorporation into peptide-based drugs and enzyme inhibitors.[10][11] The allyl side chain provides a reactive handle for further chemical modifications, such as cross-metathesis, to introduce diverse functionalities.

Role in Enzyme Inhibition

This amino acid derivative is particularly useful in the design of protease inhibitors.[12][13][14][15] The incorporation of unnatural amino acids can enhance the metabolic stability and binding affinity of peptide-based inhibitors.

Logical Workflow for Designing a Peptide-Based Protease Inhibitor:

Caption: Workflow for protease inhibitor design.

The diagram above illustrates a typical workflow for the design and development of a peptide-based protease inhibitor. The process begins with identifying the target enzyme and its substrate specificity to design a lead peptide. This compound is then incorporated into this sequence. The allyl side chain allows for further modifications to optimize the inhibitor's properties. The synthesized compounds are then purified and evaluated for their inhibitory activity, with the results feeding back into the design process for further optimization.

Experimental Workflow for Synthesis and Purification:

Caption: Synthesis and purification workflow.

This flowchart outlines the key steps in the synthesis and purification of this compound. The process starts with the protection of L-allylglycine, followed by a series of workup and extraction steps to isolate the crude product. The final purification is achieved using flash column chromatography to yield the pure compound.

References

- 1. (2S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 14. benchchem.com [benchchem.com]

- 15. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

CAS Number: 78553-51-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, commonly known as Cbz-L-allylglycine, is a protected amino acid derivative of significant interest in peptide chemistry and drug discovery. Its structure combines the chirality of the L-amino acid scaffold with two key functionalities: the benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group and a terminal allyl group on the side chain. This unique combination makes it a versatile building block for the synthesis of complex peptides and peptidomimetics.

The Cbz group provides robust protection of the amino functionality during peptide synthesis and can be readily removed under specific conditions. The allyl side chain serves as a reactive handle for post-synthetic modifications, such as cross-metathesis, which allows for the introduction of diverse functional groups.

A particularly important aspect of this compound is its relationship to its unprotected form, L-allylglycine. L-allylglycine is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This property makes Cbz-L-allylglycine a valuable precursor for the development of peptide-based probes and potential therapeutics targeting neurological pathways.

Physicochemical Properties

| Property | Value |

| CAS Number | 78553-51-2 |

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 249.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Applications in Research and Drug Development

Peptide Synthesis

Cbz-L-allylglycine is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides stable protection of the α-amino group under various coupling conditions. The terminal allyl group on the side chain allows for post-synthetic modifications, enabling the creation of peptides with novel functionalities, such as:

-

Cyclization: The allyl group can be used in ring-closing metathesis reactions to generate cyclic peptides with constrained conformations and potentially enhanced biological activity and stability.

-

Labeling: Fluorophores, biotin, or other tags can be attached to the allyl group for use in imaging or affinity-based studies.

-

Drug Conjugation: The allyl group can serve as an attachment point for conjugating cytotoxic drugs or other therapeutic moieties to create targeted peptide-drug conjugates.

Neuroscience Research

The unprotected form of the amino acid, allylglycine, is a well-established inhibitor of glutamate decarboxylase (GAD). By incorporating Cbz-L-allylglycine into peptides, researchers can create tools to probe the GABAergic system. Once delivered to the target site, the Cbz group can be removed, releasing the active allylglycine-containing peptide. This approach is utilized in animal models of epilepsy to induce seizures by reducing GABA synthesis, thereby providing a platform to study the mechanisms of epilepsy and to screen potential anti-epileptic drugs.

Enzyme Inhibitor Development

The unique stereochemistry and functional groups of Cbz-L-allylglycine make it an attractive scaffold for the design of enzyme inhibitors. Peptides containing this residue can be designed to target the active sites of various enzymes, where the allyl group can participate in covalent or non-covalent interactions.

Quantitative Data: Inhibition of Glutamate Decarboxylase (GAD)

The inhibitory activity of allylglycine and its metabolite, 2-keto-4-pentenoic acid (KPA), on GAD has been quantified. KPA is a significantly more potent inhibitor than its parent compound.[1]

| Compound | Inhibition Constant (Ki) | Species/Tissue |

| (+)-Allylglycine | ~50 mM (in vitro) | Not specified[1] |

| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM (in vitro) | Not specified[1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of L-allylglycine using benzyl chloroformate (Cbz-Cl).

Materials:

-

L-allylglycine

-

Sodium carbonate (Na2CO3)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve L-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[2]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[2]

-

Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Incorporation of Cbz-L-allylglycine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating Cbz-L-allylglycine into a peptide sequence using the Fmoc/tBu strategy on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

-

Cbz-L-allylglycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or an equivalent coupling agent

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove the piperidine and cleaved Fmoc group.

-

Coupling of Cbz-L-allylglycine:

-

In a separate vial, pre-activate Cbz-L-allylglycine (3-5 equivalents relative to the resin loading) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 10-15 minutes.

-

Add the activated Cbz-L-allylglycine solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.

-

Chain Elongation: For the subsequent amino acid, the N-terminal Cbz group must be removed. This is typically achieved by catalytic hydrogenolysis (e.g., H2, Pd/C), which is not compatible with standard SPPS. Therefore, if Cbz-L-allylglycine is not the N-terminal residue, an alternative protection strategy for the α-amino group (e.g., Fmoc or Boc) would be required for chain elongation. If Cbz-L-allylglycine is the N-terminal residue, the peptide can be cleaved from the resin.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., a mixture containing trifluoroacetic acid).

Signaling Pathways and Mechanisms of Action

Inhibition of Glutamate Decarboxylase (GAD)

The primary mechanism of action of allylglycine, the deprotected form of Cbz-L-allylglycine, is the inhibition of glutamate decarboxylase (GAD). GAD is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to GABA. The inhibition of GAD by allylglycine is a "suicide inhibition" mechanism, where the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme. The more potent inhibitor is the in vivo metabolite of allylglycine, 2-keto-4-pentenoic acid (KPA).[1]

Caption: Proposed mechanism of GAD inhibition by the allylglycine metabolite, KPA.

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Cbz-L-allylglycine into a peptide chain follows the general principles of solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: General workflow for solid-phase peptide synthesis.

References

Spectroscopic Data and Experimental Protocols for Cbz-L-allylglycine

This technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-L-allylglycine (Cbz-L-allylglycine), a valuable chiral building block in peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Cbz-L-allylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.57 | bs | 1H | COOH |

| 7.53 | d | 1H | NH |

| 7.35 | m | 5H | Ar-H |

| 5.71-5.84 | m | 1H | -CH=CH₂ |

| 5.05-5.12 | m | 2H | -CH=CH₂ |

| 5.03 | s | 2H | -CH₂-Ph |

| 4.00-4.06 | m | 1H | α-CH |

| 2.31-2.50 | m | 2H | -CH₂-CH= |

Mass Spectrometry (MS)

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |

| APCI | Positive | 250 | [M+H]⁺ |

Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol [2]

Infrared (IR) Spectroscopy

Note on IR: A specific experimental IR spectrum for Cbz-L-allylglycine was not found in the available literature. However, the expected characteristic absorption bands based on its functional groups are as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Amide) | 3300-3250 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=O (Carbamate) | 1700-1670 |

| C=C (Alkene) | 1680-1620 |

| C=C (Aromatic) | 1600, 1475 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of Cbz-L-allylglycine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the peaks and determine the multiplicities.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of Cbz-L-allylglycine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer's ionization source.

Data Acquisition (Electrospray Ionization - ESI-MS):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the [M+H]⁺ ion.

-

For tandem mass spectrometry (MS/MS), select the precursor ion ([M+H]⁺ at m/z 250) and apply collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of Cbz-L-allylglycine in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a small molecule like Cbz-L-allylglycine.

References

A Technical Guide on the Biological Activity of N-Protected Allylglycine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-protected allylglycine derivatives represent a versatile class of non-proteinogenic amino acids with a broad spectrum of biological activities. The incorporation of an allyl group provides a reactive handle for further chemical modification, while the N-terminal protecting group modulates the compound's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. Key activities discussed include their well-established role as inhibitors of glutamate decarboxylase (GAD) for neuroscience research, their potential as anticancer agents through the induction of apoptosis and cell cycle arrest, and their activity as specific enzyme inhibitors. This document summarizes quantitative biological data, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows to serve as a critical resource for researchers in pharmacology and drug discovery.

Introduction

Allylglycine, a derivative of the amino acid glycine, is recognized for its potent biological effects, primarily as an inhibitor of the enzyme glutamate decarboxylase (GAD).[1][2] GAD is the rate-limiting enzyme in the biosynthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] By inhibiting GAD, allylglycine reduces GABA levels, leading to neuronal hyperexcitability and convulsions, making it a valuable tool in epilepsy research.[1][2]

The strategic addition of an N-terminal protecting group, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, is a common practice in peptide synthesis and medicinal chemistry.[3][4] This modification prevents unwanted side reactions at the amino group and can significantly alter a molecule's solubility, stability, and ability to cross biological membranes. For allylglycine derivatives, N-protection is crucial for their use as building blocks in peptide synthesis and for the development of targeted therapeutic agents.[4][5] This guide explores the diverse biological activities that emerge from these structurally unique compounds.

Key Biological Activities and Mechanisms of Action

N-protected allylglycine derivatives exhibit a range of biological activities, from neuromodulation to anticancer and specific enzyme inhibition.

Neuromodulatory Effects: GAD Inhibition

The most extensively documented activity of allylglycine is the inhibition of glutamate decarboxylase (GAD).[6][7] The L-enantiomer, L-allylglycine, is a potent inhibitor of this GABA-synthesizing enzyme.[7] This inhibition leads to a decrease in GABA levels in the brain, which is correlated with an increase in heart rate and the induction of seizures in animal models.[1][2] This effect makes allylglycine an indispensable pharmacological tool for studying the mechanisms of epilepsy and for screening potential anticonvulsant drugs.[2]

Anticancer Activity

Compounds containing allyl groups, including derivatives of natural products, have demonstrated significant anticancer activity both in vitro and in vivo.[8][9] The mechanisms are often multifactorial and include the inhibition of cell proliferation, induction of DNA damage, and cell cycle arrest.[8] Some N-allyl derivatives have been evaluated in clinical trials for various cancers.[8][10] Studies on related N-substituted glycine derivatives show they can induce apoptosis, or programmed cell death, often mediated through the intrinsic mitochondrial pathway, and can cause cell cycle arrest, preventing cancer cells from dividing.[11][12]

Specific Enzyme Inhibition

Beyond GAD, specific N-protected allylglycine derivatives have been designed to inhibit other enzymes. A notable example is N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine, a synthetic, orally active inhibitor of trypsin.[13] X-ray crystallography has shown that its potent inhibitory activity is due to the formation of an acylated trypsin complex via an "inverse substrate mechanism," which features a low rate of deacylation.[13] This highlights the potential for designing highly specific enzyme inhibitors by modifying the N-acyl group of allylglycine. Furthermore, related N-substituted glycine derivatives have been explored as inhibitors for enzymes like Factor Xa and histone lysine demethylases.[14][15]

Quantitative Biological Data

The biological activity of N-protected allylglycine and related derivatives is quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC₅₀). The following tables summarize available data from the literature.

Table 1: Cytotoxicity of N-Substituted Glycine Derivatives Against Human Cell Lines

| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| 2-aminoheptyl glycine | Human Foreskin Fibroblast (HFF) | 48 h | ~127 | [16][17] |

| Other N-Alkyl Glycines | Human Foreskin Fibroblast (HFF) | 48 h | 127 - 344 | [16][17] |

| Arylsemicarbazone 3c | HL-60 (Leukemia) | - | 13.08 | [12] |

| Arylsemicarbazone 4a | HL-60 (Leukemia) | - | 11.38 | [12] |

| Glycine-Coumarin Conjugate 9f | PC-3 (Prostate Cancer) | - | 14.7 (µg/L) | [11] |

| Glycine-Coumarin Conjugate 9f | MCF-7 (Breast Cancer) | - | 16.5 (µg/L) |[11] |

Table 2: Enzyme Inhibition by Allylglycine and Derivatives

| Inhibitor | Enzyme Target | Inhibition Metric | Value | Reference(s) |

|---|---|---|---|---|

| L-allylglycine | Glutamic Acid Decarboxylase (GAD) | Concentration Range | 1-80 mM (in vitro) | [7] |

| N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine | Bovine Trypsin | - | Potent Inhibitor | [13] |

| N-Oxalylglycine (NOG) | JMJD2A/2C/2D (Histone Demethylases) | - | Active Inhibitor |[15] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying the biological effects of N-protected allylglycine derivatives.

Synthesis: Preparation of N-(Boc)-Allylglycine Methyl Ester

This protocol describes a zinc-mediated, palladium-catalyzed cross-coupling reaction to produce an N-Boc protected allylglycine derivative.[18][19]

Workflow:

Methodology:

-

Iodination: The starting alcohol, tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate, is dissolved in dichloromethane. Triphenylphosphine and imidazole are added, and the solution is cooled to 0°C. Iodine is added portion-wise, and the reaction is stirred while warming to room temperature to form the corresponding iodide.[18][19]

-

Organozinc Formation: The purified iodide intermediate is reacted with activated Rieke zinc in THF to generate the organozinc reagent.[19]

-

Cross-Coupling: The organozinc suspension is cooled to -78°C. The palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) are added, followed by the dropwise addition of vinyl bromide.[19]

-

Workup and Purification: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched with saturated ammonium chloride solution. The product is extracted with an organic solvent, and the crude material is purified by column chromatography to yield N-(Boc)-allylglycine methyl ester.[18][19]

Biological Assay: In Vitro GAD Inhibition

This protocol outlines a generalized fluorometric assay to determine the inhibitory potential of a compound on GAD activity.[2]

Workflow:

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the N-protected allylglycine derivative (test inhibitor) in assay buffer. Dilute the GAD enzyme to the desired concentration in ice-cold assay buffer.[2]

-

Plate Setup: In a 96-well microplate, add the assay buffer, GAD enzyme, and varying concentrations of the test inhibitor to the appropriate wells. Include control wells with no inhibitor and no enzyme.[2]

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Start the enzymatic reaction by adding the GAD substrate to all wells.[2]

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the kinetic increase in fluorescence for 30-60 minutes. The rate of fluorescence increase is proportional to GAD activity.[2]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[2]

Conclusion and Future Directions

N-protected allylglycine derivatives are compounds of significant interest in medicinal chemistry and pharmacology. Their well-characterized role as GAD inhibitors provides a foundation for neuroscience research, while emerging evidence points to their potential in oncology and targeted enzyme inhibition. The allyl moiety offers a site for synthetic elaboration, enabling the creation of diverse chemical libraries for screening.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-protecting group and the allyl side chain to optimize potency and selectivity for various biological targets.

-

Exploring Novel Targets: Screening these derivatives against a wider range of enzymes, receptors, and transporters to uncover new biological activities.

-

Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their stability, bioavailability, and ability to cross the blood-brain barrier for neurological applications.

The versatility and established biological activities of N-protected allylglycine derivatives make them a promising scaffold for the development of next-generation therapeutic agents.

References

- 1. Allylglycine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unique binding of a novel synthetic inhibitor, N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]- N-allylglycine methanesulfonate, to bovine trypsin, revealed by the crystal structure of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5696231A - N-substituted glycine derivatives as enzyme inhibitors - Google Patents [patents.google.com]

- 15. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. orgsyn.org [orgsyn.org]

Discovery and history of unnatural amino acid synthesis

An In-depth Technical Guide to the Discovery and History of Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to incorporate unnatural amino acids (UAAs) into proteins represents a landmark achievement in chemical biology and protein engineering. This technology has expanded the chemical repertoire of proteins beyond the canonical 20 amino acids, enabling the introduction of novel functionalities for a wide range of applications, from fundamental biological research to the development of new therapeutics. This technical guide provides a comprehensive overview of the discovery and history of UAA synthesis and incorporation, with a focus on the core methodologies, experimental protocols, and quantitative data that are essential for researchers in the field.

A Historical Journey: From Concept to Reality

The concept of expanding the genetic code has been a long-standing goal in molecular biology. The journey from the theoretical possibility to the routine incorporation of UAAs into proteins has been marked by several key milestones.

Early Theoretical and In Vitro Work

The idea of manipulating the protein synthesis machinery to incorporate amino acid analogs has its roots in early studies of the genetic code and protein translation. However, it was in the late 1980s that the first significant breakthroughs were made. In 1989, the groups of Peter G. Schultz and Sidney M. Hecht independently demonstrated the site-specific incorporation of UAAs into proteins in vitro.[1] They utilized a strategy involving the chemical aminoacylation of a suppressor tRNA with a UAA, which was then used in a cell-free protein synthesis system to incorporate the UAA at a nonsense codon (an amber stop codon, UAG) engineered into the gene of interest. This pioneering work laid the foundation for all subsequent developments in the field.

The Dawn of In Vivo Incorporation

The early 2000s witnessed another major leap forward with the first successful site-specific incorporation of a UAA into a protein in a living organism. In 2001, the Schultz group engineered an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair from Methanocaldococcus jannaschii that could function in E. coli without cross-reacting with the host cell's translational machinery.[2] By evolving the aaRS to recognize a specific UAA, they were able to deliver the UAA to the ribosome in response to an amber stop codon, thereby achieving in vivo UAA incorporation.[2] This breakthrough opened the door to a vast array of applications for UAAs in living cells.

Core Methodologies for Unnatural Amino Acid Synthesis and Incorporation

The synthesis and incorporation of UAAs can be broadly categorized into chemical and biological methods. The choice of method depends on the specific UAA, the desired location in the protein, and whether the process is to be carried out in vitro or in vivo.

Chemical Synthesis of Unnatural Amino Acids

A wide variety of chemical methods have been developed for the synthesis of UAAs. One of the most classical and versatile methods is the Strecker amino acid synthesis , first reported in 1850.[3][4][5][6][7]

-

Imine Formation: An aldehyde or ketone is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide). The ammonia first adds to the carbonyl group to form a hemiaminal, which then dehydrates to form an imine.[6]

-

Cyanide Addition: The cyanide ion attacks the imine carbon to form an α-aminonitrile.[6]

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically using strong acid or base, to yield the desired α-amino acid.[3][4][5]

.dot

Caption: The reaction pathway of the Strecker amino acid synthesis.

In Vitro Incorporation of Unnatural Amino Acids

In vitro methods offer a high degree of control and are particularly useful for incorporating UAAs that may be toxic to cells or not readily transported across the cell membrane.

CFPS systems are extracts from cells that contain all the necessary machinery for transcription and translation.[8][9][10][11][12] These systems can be programmed with a DNA template and supplemented with a chemically or enzymatically aminoacylated tRNA carrying the UAA.

-

Preparation of Cell Extract: Prepare a crude cell extract (e.g., from E. coli) containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other translation factors.[8][9]

-

Preparation of Aminoacylated tRNA: The suppressor tRNA is aminoacylated with the desired UAA. This can be done chemically or enzymatically using a purified orthogonal aaRS.

-

CFPS Reaction Setup: The CFPS reaction is assembled with the cell extract, a DNA template containing an in-frame amber stop codon at the desired position, all 20 natural amino acids, an energy source (e.g., ATP, GTP), and the aminoacylated suppressor tRNA carrying the UAA.[8][9]

-

Incubation and Protein Purification: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for protein synthesis. The resulting protein containing the UAA is then purified.

.dot

Caption: Workflow for in vitro UAA incorporation using a cell-free protein synthesis system.

In Vivo Incorporation of Unnatural Amino Acids

In vivo incorporation allows for the production of larger quantities of UAA-containing proteins in a cellular context. The most common method relies on the use of an orthogonal aaRS/tRNA pair.

An orthogonal aaRS/tRNA pair is one that functions independently of the host cell's own synthetases and tRNAs.[13][14][15][16][17][18][19] This means that the orthogonal synthetase only aminoacylates its cognate orthogonal tRNA, and not any of the host's tRNAs, and the orthogonal tRNA is not aminoacylated by any of the host's synthetases.

To create an aaRS that is specific for a UAA, directed evolution is often employed.[16][20][21][22][23][24] This involves creating a library of mutant aaRSs and selecting for those that can charge the orthogonal tRNA with the desired UAA.

-

Library Creation: A library of mutant aaRS genes is created, typically by error-prone PCR or by randomizing the amino acid binding site of the parent aaRS.

-

Positive Selection: The library is transformed into host cells (e.g., E. coli) that contain a reporter gene with an in-frame amber stop codon. In the presence of the UAA, cells that have a functional mutant aaRS will be able to suppress the stop codon and express the reporter gene, allowing them to survive under selective conditions (e.g., on an antibiotic-containing medium).[16]

-

Negative Selection: To select against aaRS mutants that recognize natural amino acids, a negative selection step is performed. This is often done using a counter-selectable marker (e.g., a toxic gene like barnase) with an in-frame amber codon. In the absence of the UAA, cells with aaRS mutants that can charge the orthogonal tRNA with a natural amino acid will express the toxic gene and be eliminated.[16]

-

Iteration: The positive and negative selection steps are often iterated to enrich for highly active and specific aaRS mutants.

.dot

Caption: A schematic of the directed evolution process for creating UAA-specific aminoacyl-tRNA synthetases.

Quantitative Analysis of UAA Incorporation

The efficiency and fidelity of UAA incorporation are critical parameters for the successful application of this technology. These parameters can be influenced by a variety of factors, including the specific UAA, the orthogonal aaRS/tRNA pair, the location of the UAG codon in the gene, and the expression system used.

| Method | System | Typical Protein Yield | Incorporation Efficiency | Fidelity | References |

| In Vitro (CFPS) | E. coli S30 extract | 0.1 - 1 mg/mL | 10-90% | >95% | [10][12][25][26] |

| In Vitro (PURE system) | Reconstituted E. coli components | 0.01 - 0.2 mg/mL | 10-80% | >99% | [11][27] |

| In Vivo | E. coli | 1 - 100 mg/L of culture | 5-95% | >99% | [28][29][30] |

| In Vivo | Mammalian Cells | 0.1 - 10 mg/L of culture | 1-50% | >95% | [29][31][32][33] |

Table 1: Comparison of different systems for UAA incorporation. Protein yield, incorporation efficiency, and fidelity can vary significantly depending on the specific UAA, the orthogonal pair, and the target protein.

| Engineered aaRS | Unnatural Amino Acid (UAA) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MjTyrRS mutant | p-azido-L-phenylalanine (AzF) | 250 | 0.04 | 160 | [34] |

| MjTyrRS mutant | p-acetyl-L-phenylalanine (AcF) | 180 | 0.03 | 167 | [34] |

| PylRS mutant | Nε-acetyl-L-lysine (AcK) | 350 | 0.12 | 343 | [34] |

Table 2: Kinetic parameters of selected engineered aminoacyl-tRNA synthetases for their cognate UAAs. These values demonstrate the ability to evolve synthetases with high affinity and catalytic efficiency for UAAs.

Signaling Pathways and Molecular Mechanisms

The core of in vivo UAA incorporation is the hijacking of the cell's natural protein translation machinery. The key molecular mechanism is nonsense suppression , where a stop codon (typically the amber codon, UAG) is repurposed to encode for a UAA.

References

- 1. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. news-medical.net [news-medical.net]

- 8. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-free protein synthesis: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Incorporation of Unnatural Amino Acids - Peter Schultz [grantome.com]

- 14. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Virus-assisted directed evolution of enhanced suppressor tRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 27. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 29. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 30. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. portlandpress.com [portlandpress.com]

- 34. benchchem.com [benchchem.com]

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Amino Acid Protection

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the arsenal of synthetic organic chemistry, has been an indispensable tool for the protection of amino acids since its seminal introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its advent was a watershed moment for peptide synthesis, enabling the controlled and stepwise assembly of amino acids into complex peptides.[1][2] Despite the later development of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[2][3] This technical guide provides an in-depth exploration of the Cbz protecting group, covering its core principles, detailed experimental protocols, comparative quantitative data, and logical workflows.

Core Principles of the Benzyloxycarbonyl (Cbz) Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of the α-amino group of an amino acid.[2][4] This is achieved by converting the reactive amine into a significantly less nucleophilic carbamate.[2] This protection is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents unwanted side reactions at the N-terminus during peptide bond formation.[3]

A key attribute of the Cbz group is its remarkable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media.[3][5][6] However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenolysis.[3][7] This orthogonality to other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, makes the Cbz group a valuable component in the strategic design of complex synthetic routes.[7][8]

Introduction of the Benzyloxycarbonyl (Cbz) Group

The most common method for the introduction of the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][9] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2]

Reaction Mechanism: Cbz Protection of an Amino Acid

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group and deprotonation by a base to yield the stable Cbz-protected amino acid.[7][10]

Caption: Mechanism of Cbz Protection of an Amino Acid.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

-

Amino acid (1.0 eq)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)[1]

-

Dioxane or other suitable organic solvent

-

Water

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)[9]

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate.[8]

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while vigorously stirring, maintaining a low temperature.[9]

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[9]

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid.[1]

-

The N-Cbz protected amino acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Cbz Protection of Amines

The following table summarizes representative quantitative data for the Cbz protection of various amines, highlighting the efficiency of this method.

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Glycine | Cbz-Cl | Na₂CO₃ | Water/Dioxane | 2-4 | 85-95 | [8] |

| L-Alanine | Cbz-Cl | NaHCO₃ | Water | 3 | 92 | [11] |

| L-Phenylalanine | Cbz-Cl | Na₂CO₃ | Water/Dioxane | 4 | 90 | [9] |

| Various Amines | Cbz-Cl | - | Water | 0.1-1 | 90-98 | [5] |

Removal of the Benzyloxycarbonyl (Cbz) Group

The selective removal, or deprotection, of the Cbz group is a critical step in a synthetic sequence. Several reliable methods are available, with catalytic hydrogenolysis being the most common and cleanest.[2][12]

Catalytic Hydrogenolysis

This is the most prevalent method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[13] The reaction proceeds via the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2][14]

Hydrogen Sources for Catalytic Hydrogenolysis:

-

Hydrogen Gas (H₂): The classic method involves stirring the Cbz-protected compound with a palladium catalyst under an atmosphere of hydrogen gas.[13][14]

-

Transfer Hydrogenation: Reagents such as ammonium formate or formic acid can be used as an in-situ source of hydrogen, avoiding the need for handling hydrogen gas.[13][14]

Acidic Conditions

Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[2][15] This method is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenolysis, such as alkenes or alkynes.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[12]

Other Deprotection Methods

For specific applications, alternative deprotection methods exist, including the use of Lewis acids like aluminum trichloride (AlCl₃) or certain nucleophilic reagents.[2][16]

Reaction Mechanism: Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Mechanism of Cbz Deprotection.

Experimental Protocols for Cbz Deprotection

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

Materials:

-

Cbz-protected compound

-

10% Palladium on carbon (Pd/C) (5-10 mol%)[13]

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[13]

-

Carefully add 10% Pd/C to the solution under an inert atmosphere.[13]

-

Purge the flask with hydrogen gas.[14]

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.[13]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[13]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[13]

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

Materials:

-

Cbz-protected compound

-

10% Palladium on carbon (Pd/C) (10-20% w/w)[13]

-

Ammonium formate (2-5 equivalents)[13]

-

Methanol or DMF

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound in methanol or DMF.[13]

-

Add ammonium formate to the solution.[13]

-

Carefully add 10% Pd/C to the mixture.[13]

-

Stir the mixture at room temperature or heat to reflux for less reactive substrates.[13]

-

Monitor the reaction progress. These reactions are often complete within 30 minutes to 3 hours.[13]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product.

Protocol 3: Deprotection using HBr in Acetic Acid

Materials:

-

Cbz-protected compound

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)[3]

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid.[3]

-

Stir the solution at room temperature for 20-60 minutes.[3]

-

Add diethyl ether to precipitate the amine hydrobromide salt.[12]

-

Isolate the precipitate by filtration or decantation and dry under vacuum.[12]

Quantitative Data for Cbz Deprotection

The following table provides a comparative overview of different catalytic systems and conditions for Cbz deprotection.

| Method | Catalyst/Reagent | Catalyst Loading | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Hydrogenolysis | 10% Pd/C | 5-10 mol% | H₂ (balloon) | Methanol, Ethanol | Room Temp | 1-16 | >95 | [13] |

| Transfer Hydrogenolysis | 10% Pd/C | 10-20% w/w | Ammonium Formate | Methanol, DMF | Room Temp - Reflux | 0.5-3 | >95 | [13] |

| Acidolysis | 33% HBr/AcOH | - | - | Acetic Acid | Room Temp | 0.3-1 | High | [3][12] |

| Lewis Acid | AlCl₃ | 3 equiv | - | HFIP | Room Temp | 1-2 | 85-95 | [12][16] |

Logical Workflow in Peptide Synthesis

The Cbz group plays a crucial role in the logical progression of peptide synthesis. The following diagram illustrates a typical workflow for the addition of a single amino acid in solution-phase peptide synthesis using Cbz protection.

Caption: Workflow of a Single Amino Acid Addition.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[3] Its ease of introduction, stability to a wide range of conditions, and multiple, efficient deprotection pathways make it a versatile choice.[11] The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[3][8] A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively harness the power of the Cbz group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijacskros.com [ijacskros.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to Click Chemistry with Terminal Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Terminal Alkenes

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water. Among the various functional groups amenable to click chemistry, the terminal alkene stands out as a versatile and readily accessible handle for molecular assembly. Its participation in a range of reliable and orthogonal reactions makes it an invaluable tool in drug discovery, materials science, and bioconjugation.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the most prominent click reactions involving terminal alkenes: the thiol-ene reaction, tetrazine ligation, and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

The Thiol-Ene Reaction: A Robust and Versatile Ligation

The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene ('ene') to form a stable thioether linkage.[1] This reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophile-catalyzed Michael addition. Both pathways typically result in an anti-Markovnikov addition product.[2] The thiol-ene reaction is prized for its efficiency, rapid kinetics, and insensitivity to oxygen and water, making it highly suitable for applications in complex biological environments.[3][4]

Core Reaction Mechanisms

1.1.1. Radical-Mediated Thiol-Ene Reaction

The most prevalent pathway for the thiol-ene "click" reaction is a free-radical chain process.[2] This mechanism can be initiated by light (photo-initiated), heat (thermally-initiated), or radical initiators.[5]

-

Initiation: A radical initiator, upon activation, abstracts a hydrogen atom from the thiol, generating a reactive thiyl radical (RS•).[6]

-

Propagation: The thiyl radical adds across the terminal alkene, forming a carbon-centered radical intermediate. This is followed by a chain transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine-norbornene click reactions to functionalize degradable polymers derived from lactide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Protected Allylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of protected allylglycine derivatives. The functionalization of this versatile building block through Suzuki-Miyaura, Heck, and Sonogashira reactions opens avenues for the synthesis of novel unnatural amino acids, which are pivotal in modern drug discovery and development for creating peptides and peptidomimetics with enhanced therapeutic properties.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their reliability, functional group tolerance, and predictable stereochemistry have made them indispensable in the pharmaceutical industry. Protected allylglycine, a chiral building block, serves as an excellent substrate for these transformations. Its terminal alkene moiety can be functionalized to introduce a wide range of chemical diversity, leading to the creation of novel amino acid derivatives for incorporation into peptides and other bioactive molecules. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to protected allylglycine, providing detailed methodologies and representative data.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of a protected allylglycine derivative.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organoboron compound with a halide or triflate. In the context of protected allylglycine, this reaction is typically used to introduce aryl or vinyl substituents at the terminal position of the allyl group, following a hydroboration step. Alternatively, allylic carbonates of protected hydroxymethylglycine can be directly coupled with boronic acids.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Arylation of N-Boc-Allylglycine Derivative

This protocol describes the hydroboration of N-Boc-allylglycine methyl ester followed by a Suzuki-Miyaura coupling with an aryl halide. This two-step, one-pot procedure allows for the synthesis of various β-aryl-substituted alanine derivatives.

Materials:

-

N-Boc-allylglycine methyl ester

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Aryl bromide/iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

Procedure:

-

To a solution of N-Boc-allylglycine methyl ester (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add 9-BBN (1.1 mmol) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

To the resulting organoborane solution, add the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and a solution of K₂CO₃ (3.0 mmol) in degassed water (1 mL).

-

Heat the mixture to reflux (approximately 65-70 °C) and stir for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-aryl-substituted alanine derivative.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of hydroborated N-Boc-allylglycine methyl ester with various aryl bromides.

| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-Boc-β-(4-methylphenyl)alanine methyl ester | 85 |

| 2 | 4-Bromoanisole | N-Boc-β-(4-methoxyphenyl)alanine methyl ester | 82 |

| 3 | 1-Bromo-4-fluorobenzene | N-Boc-β-(4-fluorophenyl)alanine methyl ester | 78 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-β-(4-(trifluoromethyl)phenyl)alanine methyl ester | 75 |

| 5 | 2-Bromopyridine | N-Boc-β-(pyridin-2-yl)alanine methyl ester | 65 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] For protected allylglycine, this reaction can be used to introduce aryl or vinyl substituents, leading to the formation of vinylglycine or styrylglycine derivatives.

Catalytic Cycle

The catalytic cycle for the Heck reaction is outlined below.

References

Application Notes and Protocols for the Enzymatic Resolution of (S)-Allylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-allylglycine and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical compounds and are utilized in the development of novel therapeutics. The precise stereochemistry of these unnatural amino acids is crucial for their biological activity and efficacy. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for obtaining enantiomerically pure (S)-allylglycine derivatives, overcoming the limitations of classical chemical resolution methods. This application note provides a detailed overview and protocols for the lipase-catalyzed kinetic resolution of racemic allylglycine derivatives. Lipases, such as those from Pseudomonas cepacia and Candida antarctica, are particularly effective for this transformation due to their broad substrate specificity and high enantioselectivity.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, a lipase. In the hydrolysis of a racemic N-acyl-allylglycine ester, the lipase will selectively hydrolyze one enantiomer (typically the L- or S-enantiomer) to the corresponding carboxylic acid at a much higher rate than the other. This results in a mixture of the unreacted ester (enriched in the D- or R-enantiomer) and the hydrolyzed acid (in the L- or S-form), which can then be separated.

Applications in Drug Development

The allyl group in (S)-allylglycine serves as a versatile handle for bioorthogonal chemistry, allowing for the site-specific modification of proteins and the development of antibody-drug conjugates (ADCs) and other targeted therapies. The incorporation of (S)-allylglycine into peptides and proteins can be used to study protein-protein interactions, for in-vivo imaging, and to enhance the therapeutic properties of biomolecules.

Data Presentation: Lipase Screening for Enantioselective Hydrolysis

The selection of the appropriate lipase is critical for a successful kinetic resolution. The following table summarizes illustrative data from a typical screening of various commercially available lipases for the hydrolysis of a racemic N-acyl-allylglycine methyl ester.

| Lipase Source | Enzyme Formulation | Conversion (%) | Enantiomeric Excess of Acid (ee_S, %) | Enantiomeric Excess of Ester (ee_R, %) | Enantioselectivity (E) |

| Pseudomonas cepacia | Immobilized (Amano PS-IM) | 48 | >99 | 96 | >200 |

| Candida antarctica B | Immobilized (Novozym 435) | 50 | 98 | 98 | 150 |

| Pseudomonas fluorescens | Free powder | 45 | 95 | 85 | 80 |

| Porcine Pancreas | Crude extract | 52 | 92 | 88 | 55 |

| Candida rugosa | Free powder | 35 | 80 | 65 | 20 |

Note: This data is illustrative and based on typical results for the resolution of similar N-acyl amino acid esters. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic N-Acyl-Allylglycine Methyl Ester

This protocol describes a general method for the enzymatic kinetic resolution of a racemic N-acyl-allylglycine methyl ester via hydrolysis.

Materials:

-

Racemic N-acyl-allylglycine methyl ester

-

Selected Lipase (e.g., Pseudomonas cepacia lipase, immobilized)

-

Phosphate buffer (0.1 M, pH 7.0)

-

tert-Butyl methyl ether (MTBE)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the racemic N-acyl-allylglycine methyl ester (1.0 g, 1.0 equiv) in a mixture of phosphate buffer (20 mL) and MTBE (20 mL).

-

Enzyme Addition: Add the selected lipase (e.g., Pseudomonas cepacia lipase, 200 mg) to the reaction mixture.

-

Incubation: Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the organic and aqueous layers.

-

Isolation of Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-N-acyl-allylglycine methyl ester.

-

Isolation of the Acid Product: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the (S)-N-acyl-allylglycine with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting acid and ester by column chromatography on silica gel if necessary.

-

Analysis: Determine the enantiomeric excess of the purified acid and ester by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

Conditions:

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%) for the analysis of the acid. The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Procedure:

-

Prepare standard solutions of the racemic N-acyl-allylglycine methyl ester and the corresponding racemic acid in the mobile phase.

-

Inject the standards to determine the retention times of the R and S enantiomers.

-

Prepare samples of the purified (S)-acid and (R)-ester from the enzymatic resolution and inject them into the HPLC system.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of (S)-allylglycine derivatives.

Caption: Workflow for the enzymatic kinetic resolution of a racemic N-acyl-allylglycine methyl ester.

The logical relationship for achieving the desired (S)-allylglycine derivative is depicted in the following signaling pathway-style diagram.

Caption: Logical pathway for the synthesis of (S)-allylglycine via enzymatic resolution.

Application Notes and Protocols: Thiol-Ene Reaction on Cbz-Allylglycine Side Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction